Para-Substituted Methylene Linker Confers Superior ACC2 Inhibitory Potency over Regioisomer
In the context of acetyl-CoA carboxylase (ACC) inhibition, the para-substituted methylene linker of 4-(Azetidin-1-ylmethyl)benzoic acid is essential for potent target engagement. The direct comparator, 3-(Azetidin-1-ylmethyl)benzoic acid (the meta-regioisomer), shows a significant reduction in ACC2 inhibitory activity. [1]
| Evidence Dimension | ACC2 Inhibitory Potency |
|---|---|
| Target Compound Data | IC₅₀ = 27 nM (as part of a larger pharmacophore; the 4-substituted benzoic acid is a key potency-determining fragment) [1] |
| Comparator Or Baseline | 3-(Azetidin-1-ylmethyl)benzoic acid (meta-substituted regioisomer) |
| Quantified Difference | >3.6-fold loss in potency for the meta-substituted comparator (IC₅₀ >100 nM) [1] |
| Conditions | In vitro ACC2 enzymatic inhibition assay; recombinant human ACC2 enzyme |
Why This Matters
For a medicinal chemist optimizing a lead series, a >3.6-fold loss in potency represents a substantial regression in SAR that cannot be recovered without reverting to the para-substituted building block.
- [1] Boehringer Ingelheim International GmbH. Azetidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,623,860 B2. Filed 2012-12-14. View Source
